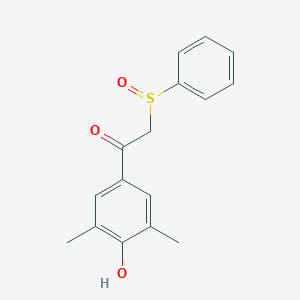

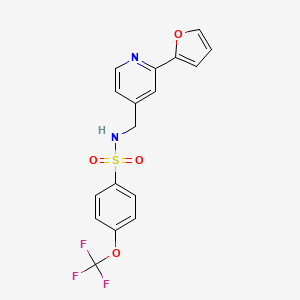

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfinyl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfinyl)-1-ethanone, also known as HDPSE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the chalcone family and has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.

Scientific Research Applications

Structural and Spectroscopic Analysis

A foundational aspect of research involving 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfinyl)-1-ethanone centers on its molecular structure and spectroscopic properties. Studies by C. S. Chidan Kumar et al. (2015) have utilized X-ray diffraction and vibrational spectroscopy, complemented by density functional theory (DFT) calculations, to understand the compound's molecular geometry, electronic structure, and vibrational modes. Such investigations are crucial for identifying potential functional applications based on the compound's electronic and structural properties.

Fluorescent Sensing and Biological Applications

Further extending the utility of compounds related to 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfinyl)-1-ethanone, research has been conducted on derivatives for sensing and biological applications. For instance, T. Fang et al. (2019) developed a BODIPY-based probe originating from a structurally similar compound for the selective and sensitive detection of hydrogen sulfide (H2S) in biological systems. This highlights the compound's potential as a building block in designing fluorescent sensors for bioanalytical applications.

Organic Synthesis and Heterocyclic Chemistry

The versatility of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfinyl)-1-ethanone extends to organic synthesis, where its derivatives have been employed in the construction of complex molecular architectures. Research by V. Moskvina et al. (2015) showcases the use of related compounds in heterocyclization reactions to yield isoflavones and other heterocycles. Such reactions are pivotal for the synthesis of molecules with potential pharmaceutical applications.

Electrosynthesis and Material Science

Electrochemical methods offer a green alternative for the synthesis of complex molecules. D. Nematollahi et al. (2011) explored the electrochemical oxidation of a similar compound to produce new phenylpiperazine derivatives. This method demonstrates the compound's role in the development of novel synthetic pathways, contributing to advances in material science and organic synthesis.

properties

IUPAC Name |

2-(benzenesulfinyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-11-8-13(9-12(2)16(11)18)15(17)10-20(19)14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAQTBGXQXOKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfinyl)-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2737568.png)

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737570.png)

![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2737589.png)